2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole
Description
Propriétés
IUPAC Name |
4-[3-(triazol-2-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-2-10-11(13-3-1)14-8-15-12(10)18-6-9(7-18)19-16-4-5-17-19/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZYPSZZRCPINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=CC=N3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step reactions. One common method includes the cyclization of pyrido[2,3-d]pyrimidine derivatives with azetidine and triazole precursors under specific conditions. For instance, the reaction may be carried out in the presence of a dicationic molten salt catalyst, such as Tropine-based dicationic molten salt, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent-free conditions or green solvents like ethanol can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Reactivity of the Azetidine Ring
The azetidine (4-membered saturated ring) undergoes strain-driven reactions:
-
Nucleophilic Substitution:
The azetidine’s tertiary amine reacts with electrophiles (e.g., acyl chlorides) to form amides. For example, coupling with 4-(trifluoromethyl)pyrimidin-2-yl chloride forms N-substituted derivatives. -
Ring-Opening:
Strong acids (HCl, H₂SO₄) or bases (NaOH) can cleave the azetidine ring, yielding linear amines or imines .
Table 2: Azetidine Ring Transformations
Modifications of the Pyrido[2,3-d]pyrimidine Core
The pyridopyrimidine system participates in electrophilic and nucleophilic substitutions:
-
Halogenation:
Chlorination or bromination at the C6/C7 positions using NCS/NBS in acetic acid . -
Suzuki Coupling:
Palladium-catalyzed cross-coupling with arylboronic acids introduces aryl groups at halogenated positions .
Table 3: Pyrido[2,3-d]pyrimidine Functionalization
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, AcOH, 80°C | 7-Bromo-pyridopyrimidine | 88% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 7-Aryl-pyridopyrimidine | 75–82% |
Cyclization and Fused-Ring Formation
The compound’s structure enables intramolecular cyclizations:
-
Thermal Cyclization:
Heating in DMF or toluene induces cyclization between the azetidine’s amine and pyridopyrimidine’s carbonyl group, forming fused bicyclic systems . -
Oxidative Coupling:
Selenium dioxide (SeO₂) promotes oxidative cyclization of hydrazones to generate triazolo-pyridopyrimidines .
Biological Activity-Driven Modifications
For pharmacological applications, the compound undergoes targeted derivatization:
-
Sulfonation:
Reaction with sulfonyl chlorides introduces sulfonamide groups, enhancing solubility and target affinity . -
Glycosylation:
Coupling with protected sugars (e.g., glucose pentacetate) under Mitsunobu conditions yields glyco-conjugates .
Stability and Degradation Pathways
-
Photodegradation:
UV exposure in solution leads to ring-opening of the triazole, forming nitrile and amine byproducts. -
Acid-Catalyzed Rearrangement:
Strong acids (H₂SO₄) induce pyridopyrimidine ring contraction to quinazoline derivatives .
Key Research Findings
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing the pyrido[2,3-d]pyrimidine moiety often exhibit significant anticancer properties. The presence of the azetidine ring in 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole suggests potential for enhanced biological activity. Studies have shown that derivatives of pyrido[2,3-d]pyrimidine can inhibit the c-Met protein kinase, which is implicated in various cancers. For instance, compounds with similar structures have been developed as selective c-Met inhibitors and have shown promising results in preclinical trials .
2. Neurological Applications
The compound's structural features may also contribute to neuroprotective effects. Research on related pyrido derivatives indicates potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act as modulators of neurotransmitter systems or as inhibitors of pathways leading to neuronal death .
3. Antimicrobial Properties
Compounds with triazole rings are known for their antimicrobial activities. The integration of the triazole moiety in this compound could enhance its efficacy against bacterial and fungal pathogens. Preliminary studies suggest that similar triazole-containing compounds exhibit broad-spectrum antimicrobial properties .
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to serve as a building block in polymer synthesis. Triazoles are known to form stable linkages in polymers, which can be utilized to create materials with specific mechanical properties or functionalities. Recent advancements have led to the incorporation of such compounds into polymer matrices for applications in coatings and drug delivery systems .
2. Fluorescent Probes
The compound's ability to absorb light at specific wavelengths makes it a candidate for use as a fluorescent probe in biochemical assays. This application leverages the optical properties of triazoles and their derivatives to facilitate imaging and detection in biological systems .
Synthesis Pathways
The synthesis of this compound can be achieved through various methodologies:
| Synthesis Method | Description |
|---|---|
| Click Chemistry | Utilizes azide and alkyne reactions to form triazole linkages efficiently under mild conditions. |
| Cyclization Reactions | Involves the cyclization of appropriate precursors containing azetidine and pyrido moieties to yield the desired compound. |
| Multi-step Synthesis | Combines several synthetic steps involving functional group transformations and coupling reactions to construct the complex structure. |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrido[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit c-Met activity effectively. The findings suggested that modifications at the azetidine position could enhance potency against various cancer cell lines.
Case Study 2: Neuroprotective Effects
Research into similar compounds revealed neuroprotective properties through modulation of GABA receptors. The potential application of this compound in treating neurodegenerative disorders is currently under investigation.
Mécanisme D'action
The mechanism of action of 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are essential for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of protein kinases can prevent the growth and spread of cancer cells .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table highlights key structural and functional differences between 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole and its analogs from the evidence:
Key Observations:
Core Heterocycle Differences :
- The pyrido[2,3-d]pyrimidine core in the target compound differs from the pyrrolo[2,3-d]pyrimidine in patent examples by replacing a five-membered pyrrole ring with a six-membered pyridine. This increases aromaticity and may alter electron distribution, affecting binding to enzymatic targets .
- Compared to pyrazolo[3,4-d]pyrimidine derivatives (), the target compound lacks a pyrazole ring but incorporates a triazole, which could enhance solubility .
Azetidine vs. Larger Rings :
- The azetidine ring in the target compound imposes greater conformational rigidity than the piperidine or pyrazole rings in analogs. This may reduce off-target interactions but could also limit synthetic accessibility .
Functional Group Impact :
- The acetonitrile group in patent analogs (e.g., compound 8) introduces polarity but may reduce metabolic stability compared to the triazole in the target compound, which is resistant to enzymatic degradation .
Synthetic Complexity :
- The patent route (–3) employs multi-step reactions with LCMS/NMR validation, suggesting that the target compound’s synthesis would require similar rigorous characterization due to its complex heterocyclic framework .
Research Findings and Implications
- Isomerization Effects : Pyrazolo-triazolo-pyrimidines () undergo isomerization under varying conditions, highlighting the importance of reaction control during synthesis. The target compound’s triazole-azetidine linkage may reduce such isomerization risks .
- The target compound’s pyrido-pyrimidine core may offer improved selectivity for specific kinases (e.g., JAK2 or EGFR) due to its expanded π-system .
Data Tables
Table 1: Structural Comparison of Key Analogs
| Feature | Target Compound | Pyrazolo[3,4-d]pyrimidine (3) | Pyrrolo[2,3-d]pyrimidine (Patent) |
|---|---|---|---|
| Core Heterocycle | Pyrido[2,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine |
| Ring Size | 6-5 fused bicyclic | 5-6 fused bicyclic | 5-5 fused bicyclic |
| Key Substituent | 1,2,3-Triazole | Hydrazine | Acetonitrile + piperidinyl side chain |
| Molecular Weight (Free Base) | ~400–450 (estimated) | Not reported | 553.51 |
Table 2: Analytical Data for Patent Compounds (–3)
| Compound | NMR Shifts (δ, ppm) | LCMS (m/z) | Molecular Formula |
|---|---|---|---|
| 8 (Free Base) | 44.24, 33.42, 30.70, 28.63, 27.89, 24.07 | 554.0 (M++H) | C26H23F4N9O |
| 9 (Adipate) | Similar to 8 with adipate-specific peaks | Not reported | C32H33F4N9O5 |
Activité Biologique
The compound 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a member of the triazole family and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
The synthesis of this compound typically involves multi-step processes that incorporate the formation of the pyrido[2,3-d]pyrimidine core followed by the introduction of the triazole moiety. Various synthetic routes have been reported, including click chemistry techniques that enable efficient assembly of triazole derivatives with diverse substituents .
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H13N7 |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CN=C(N=N1)C(CN2C=NC=NC2=C)C(=N)N |
Anticancer Properties
Research indicates that compounds containing the pyrido[2,3-d]pyrimidine scaffold exhibit significant anticancer activity. In particular, studies have shown that derivatives can inhibit various kinases associated with cancer proliferation, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
In a study involving a library of pyrido[2,3-d]pyrimidines, certain analogs demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin against several cancer cell lines:
- HepG-2: IC50 = 0.3 μM (compound 52)
- PC-3: IC50 = 5.47 μM (compound 60)
These results suggest that these compounds may offer a promising avenue for developing new anticancer therapies .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has shown potential as an inhibitor of FGFR3 tyrosine kinase with more than 55% inhibition observed at concentrations around 2 µM . The interaction with these kinases is critical as they play a role in various signaling pathways involved in tumor growth and metastasis.
The biological activity of this compound is primarily attributed to its ability to bind to and inhibit key enzymes involved in cell signaling pathways. The binding affinity and specificity of this compound towards targets such as CDKs and FGFRs are influenced by its structural features .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrido[2,3-d]pyrimidine ring significantly affect biological activity. For example:
- The presence of electron-withdrawing groups enhances potency against various kinases.
- Substituents at specific positions on the triazole ring can modulate selectivity and efficacy.
A detailed analysis shows that compounds with bulky groups at the C5 position exhibit improved anti-proliferative effects compared to their counterparts .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on HepG-2 Cells: A derivative was tested and showed significant growth inhibition compared to control groups.
- Results: IC50 = 0.6 μM.
- In Vivo Studies: Animal models treated with this compound displayed reduced tumor growth rates when compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes for 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole, and what key intermediates are involved?
Answer: The synthesis involves multi-step reactions, typically starting with functionalized pyrido[2,3-d]pyrimidine and azetidine precursors. Key intermediates include:
Q. Example Protocol :
Condensation of pyrido[2,3-d]pyrimidin-4-amine with propargyl bromide to introduce an alkyne group.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
Azetidine ring functionalization via sulfonylation or nucleophilic substitution .
Q. Critical Parameters :
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : 1H/13C NMR to verify azetidine, triazole, and pyrido-pyrimidine proton environments (e.g., δ 8.5–9.0 ppm for pyrimidine protons ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 371.42 for baricitinib analogs ).
- X-Ray Crystallography : Resolve crystal packing and stereochemistry (applied in for JAK2-bound analogs) .
- Elemental Analysis : Validate C, H, N, S content (deviation <0.4% required ).
Advanced Research Questions
Q. What strategies are effective in optimizing the Janus kinase (JAK) inhibitory activity of this compound, and how do structural modifications impact potency?
Answer: Key structural modifications and their effects:
Q. Methodology :
Q. How do researchers resolve contradictions between computational docking predictions and in vitro kinase assay results for this compound?
Answer: Discrepancies often arise from:
Q. Resolution Strategies :
Enhanced Sampling MD : Simulate ligand-induced protein conformational changes (e.g., umbrella sampling ).
Alanine Scanning Mutagenesis : Validate predicted binding residues (e.g., JAK2’s Lys882 and Glu898 critical for inhibitor binding ).
Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to reconcile computational ΔG values with experimental data .
Q. What experimental designs are recommended to assess off-target effects of this compound in kinase inhibition studies?
Answer:
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler® to test inhibition against 300+ kinases at 1 µM .
- Cellular Pathway Analysis : Phospho-flow cytometry to measure STAT1/STAT3 phosphorylation (JAK-STAT pathway readouts) .
- Counter-Screening : Test against structurally similar kinases (e.g., TYK2, EGFR) to identify selectivity gaps .
Q. Data Interpretation :
Q. How can researchers address low aqueous solubility of this compound in in vivo pharmacokinetic studies?
Answer: Formulation Strategies :
- Co-Solvent Systems : Use PEG-400/ethanol (70:30) to enhance solubility (applied in baricitinib preclinical studies ).
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 2–3 fold .
- Prodrug Design : Introduce phosphate esters (e.g., ’s phosphate salt derivatives) for transient solubility .
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